

Quantum Chemical Blueprint of 2-Propylimidazole: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	2-Propylimidazole	
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This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for **2-propylimidazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's structural, electronic, and spectroscopic properties as predicted by computational methods. While a dedicated, comprehensive experimental and computational study on **2-propylimidazole** is not extensively available in peer-reviewed literature, this guide synthesizes established quantum chemical methodologies and data from analogous imidazole derivatives to present a predictive profile of the target molecule.

Introduction to 2-Propylimidazole

2-Propylimidazole is a five-membered aromatic ring system containing two nitrogen atoms, substituted with a propyl group at the second carbon. The imidazole nucleus is a common scaffold in many biologically active compounds and functional materials. Understanding its intrinsic molecular properties through quantum chemical calculations is crucial for predicting its reactivity, designing new derivatives, and elucidating its potential biological mechanisms.

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate molecular characteristics with high



accuracy.[1][2][3] These methods can predict molecular geometry, vibrational frequencies, electronic properties like HOMO-LUMO energy gaps, and spectroscopic signatures such as NMR chemical shifts.[4][5][6]

Computational & Experimental Methodologies Quantum Chemical Calculation Protocol

The theoretical data presented in this guide is based on a standard and widely accepted computational workflow.

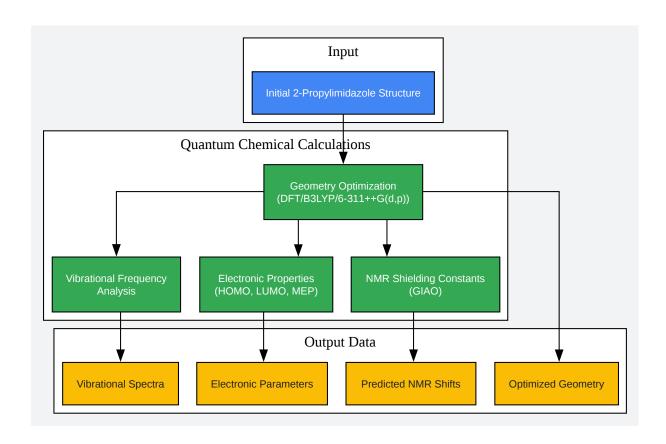
Geometry Optimization: The initial 3D structure of **2-propylimidazole** would be generated and subjected to geometry optimization without any symmetry constraints. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[4][7] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[2][8]

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data.[4][9]

Electronic Property Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the electronic band gap, which is a key indicator of chemical reactivity and stability.[10][11][12] Molecular Electrostatic Potential (MEP) maps are also generated to identify regions of electrophilic and nucleophilic attack.

NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding constants, which are then converted to NMR chemical shifts (¹H and ¹³C) relative to a standard (e.g., Tetramethylsilane). [5][6]





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Computational workflow for quantum chemical calculations.

Experimental Synthesis Protocol

The synthesis of **2-propylimidazole** can be achieved through various methods. A common approach is the Debus-Radziszewski imidazole synthesis.[13] A plausible experimental protocol is as follows:

- Reaction Setup: In a reaction flask, glyoxal (40% aqueous solution) and butyraldehyde are mixed in a suitable solvent like ethanol.[14]
- Addition of Ammonia: The mixture is cooled in an ice bath, and aqueous ammonia is added dropwise while maintaining a low temperature.[14][15]



- Reflux: The reaction mixture is then heated to reflux for several hours to facilitate the cyclization and formation of the imidazole ring.[14]
- Workup and Purification: After cooling, the solvent is removed under reduced pressure. The
 crude product is then purified, for instance, by crystallization or column chromatography to
 yield pure 2-propylimidazole.[14]

Predicted Molecular Properties

The following tables summarize the expected quantitative data for **2-propylimidazole** based on DFT calculations. These values are illustrative and derived from typical results for similar imidazole derivatives.

Optimized Geometric Parameters

The geometry of **2-propylimidazole** would be optimized to find the most stable conformation. Key bond lengths and angles are presented below.



Parameter	Atom Pair/Triplet	Predicted Value
Bond Lengths (Å)		
N1-C2	1.38	
C2-N3	1.32	_
N3-C4	1.39	
C4-C5	1.36	_
C5-N1	1.37	
C2-C6	1.51	_
C6-C7	1.54	_
C7-C8	1.54	
**Bond Angles (°) **		_
N1-C2-N3	112.0	
C2-N3-C4	107.5	
N3-C4-C5	108.0	
C4-C5-N1	107.5	
C5-N1-C2	105.0	
N1-C2-C6	124.0	
N3-C2-C6	124.0	
C2-C6-C7	112.0	_
C6-C7-C8	112.5	

Predicted Vibrational Frequencies

Key vibrational modes for **2-propylimidazole** are expected in the following regions. These assignments are crucial for interpreting experimental IR and Raman spectra.



Vibrational Mode	Functional Group	Predicted Wavenumber (cm ⁻¹)
N-H Stretch	Imidazole Ring	~3150
C-H Stretch (Aromatic)	Imidazole Ring	3050 - 3100
C-H Stretch (Aliphatic)	Propyl Group	2850 - 3000
C=N Stretch	Imidazole Ring	~1580
C=C Stretch	Imidazole Ring	~1480
C-H Bending (Aliphatic)	Propyl Group	1370 - 1470
Ring Breathing	Imidazole Ring	~1050
C-H Out-of-Plane Bend	Imidazole Ring	700 - 900

Electronic and Reactivity Descriptors

The electronic properties provide insight into the molecule's reactivity and stability.[10] The HOMO-LUMO gap is a critical parameter; a smaller gap suggests higher reactivity.[11][12]

Parameter	Predicted Value (eV)
ЕНОМО	-6.20
ELUMO	-0.50
Energy Gap (ΔE)	5.70
Ionization Potential (I)	6.20
Electron Affinity (A)	0.50
Global Hardness (η)	2.85
Global Softness (S)	0.35
Electronegativity (χ)	3.35
Electrophilicity Index (ω)	1.96



Predicted ¹H and ¹³C NMR Chemical Shifts

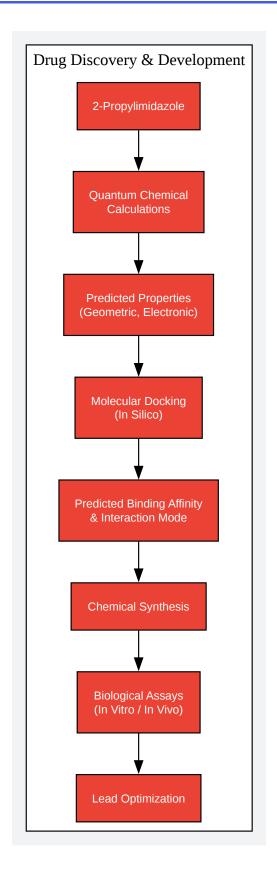
Predicted NMR chemical shifts are invaluable for structure elucidation. The values are reported in ppm relative to TMS.

Atom	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)
Imidazole Ring		
N1-H	~12.5	-
C2	-	~148.0
C4-H	~7.1	~121.0
C5-H	~7.1	~121.0
Propyl Group		
C6-H ₂	~2.7	~28.0
C7-H2	~1.7	~23.0
C8-H₃	~0.9	~14.0

Signaling Pathways and Biological Relevance

While specific signaling pathways involving **2-propylimidazole** are not well-documented, imidazole derivatives are known to interact with various biological targets. For instance, they are core structures in many antifungal agents that inhibit cytochrome P450 enzymes, and in antihypertensive drugs.[15] The predicted electronic properties and MEP map can guide docking studies to explore potential protein-ligand interactions.





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Logical workflow for drug discovery using **2-propylimidazole**.



Conclusion

This technical guide provides a theoretical foundation for the quantum chemical properties of **2-propylimidazole**. The presented data, derived from established computational methodologies and knowledge of similar compounds, serves as a valuable resource for researchers. These theoretical predictions can guide future experimental work, including spectroscopic characterization and evaluation of biological activity, thereby accelerating the research and development process for novel imidazole-based compounds. Further dedicated experimental and computational studies are encouraged to validate and expand upon the findings presented herein.

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